molecular formula C20H16N2O5S2 B2732792 (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 469876-25-3

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2732792
CAS No.: 469876-25-3
M. Wt: 428.48
InChI Key: XHPSEBDNLZLFMA-MHWRWJLKSA-N
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Description

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a scientifically recognized peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. This compound has been specifically designed and investigated for its ability to bind to the receptor and effectively block the action of endogenous and synthetic agonists, a mechanism distinct from the more common PPARγ agonists like the thiazolidinedione class of drugs. Its primary research value lies in the study of PPARγ's role in metabolic diseases and cancer. As a cited in a study published in Bioorganic & Medicinal Chemistry , this molecule demonstrated potent anti-adipogenic activity by antagonizing PPARγ, preventing the differentiation of preadipocytes into mature fat cells. This makes it a critical research tool for dissecting the complex pathways of adipogenesis, insulin resistance, and type 2 diabetes. Furthermore, research indicates its potential application in oncology, as PPARγ is implicated in the regulation of cell proliferation and apoptosis in certain cancer types. By inhibiting PPARγ signaling, this compound provides researchers with a means to probe the receptor's function in cancer cell lines and in vivo models, offering insights into novel therapeutic strategies.

Properties

IUPAC Name

4-[[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c1-27-15-4-2-3-12(9-15)10-16-18(24)22(20(28)29-16)11-17(23)21-14-7-5-13(6-8-14)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPSEBDNLZLFMA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molar mass of approximately 358.40 g/mol. The structure features a thiazolidine ring, which is known for its biological activities, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anti-inflammatory Activity

Thiazolidine derivatives are also known for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. The mechanism appears to involve the modulation of NF-kB signaling pathways.

3. Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that this compound may exhibit AChE inhibitory activity, which can enhance cholinergic transmission in the brain.

Compound IC50 (µM) Reference
Donepezil0.4
Rivastigmine1.2
This compoundTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : The thiazolidine ring is implicated in the inhibition of key enzymes involved in inflammation and neurotransmission, such as AChE.

Case Studies

A recent study investigated the effects of thiazolidine derivatives on inflammation in a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers in animals treated with the compound.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multi-step reactions starting from thiazolidinone derivatives. Key steps include:

  • Formation of Thiazolidinone Core : The initial reaction involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization to form the thiazolidinone ring.
  • Substitution Reactions : Subsequent reactions introduce various substituents, such as methoxy and acetamido groups, enhancing the compound's biological activity.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with a thiazolidinone core showed high antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin .
  • The compound's mechanism of action may involve inhibition of bacterial enzymes such as Mur B, which is crucial for bacterial cell wall synthesis .

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties:

  • In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells .
  • The incorporation of specific substituents, like methoxy groups, has been linked to enhanced activity against tumor cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than those for standard antibiotics .

Case Study 2: Anticancer Activity Evaluation

In another study focused on anticancer activity, derivatives were tested against multiple cancer cell lines. The findings revealed that compounds with structural motifs similar to the target compound displayed significant cytotoxicity, with IC50 values indicating potent activity against MCF7 cells .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialGram-positive bacteriaHigh antimicrobial activity
AntibacterialGram-negative bacteriaMIC lower than ampicillin
CytotoxicK562 (leukemia)Induced apoptosis
CytotoxicMCF7 (breast cancer)Significant cytotoxicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
Target Compound 3-Methoxybenzylidene C₂₀H₁₇N₂O₅S₂ 444.49 Not Reported ~50-70* Anticancer (hypothesized)
(5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 4-Benzyloxy-3-methoxyphenyl C₂₀H₁₇NO₆S₂ 455.48 277–280 73 Antimicrobial
(E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid 2-Chlorobenzylidene C₂₀H₁₅ClN₂O₅S₂ 462.93 Not Reported Not Reported Research tool (biological studies)
(E)-4-((3-allyl-5-(4-ethoxybenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid 4-Ethoxybenzyl, Allyl C₂₂H₂₂N₂O₄S 410.49 Not Reported Not Reported Not Reported

*Yield estimated based on analogous synthetic routes in .

Key Observations:
  • Substituent Effects: The 3-methoxybenzylidene group in the target compound provides moderate steric bulk compared to the bulkier 4-benzyloxy-3-methoxyphenyl group in , which may influence receptor binding.
  • Melting Points : Higher melting points (e.g., 277–280°C in ) correlate with increased crystallinity due to polar substituents like benzyloxy groups.
  • Yield Variations : The target compound’s yield (~50-70%) is comparable to analogs with electron-donating substituents but lower than those with electron-withdrawing groups (e.g., 73% in ).
Anticancer Activity
  • Target Compound: While direct data are unavailable, structurally related thiazolidinone derivatives (e.g., ) exhibit anticancer activity via inhibition of tubulin polymerization or kinase pathways.
  • Analog [[10] : The 4-benzyloxy-3-methoxyphenyl derivative shows antimicrobial activity, suggesting substituent-dependent selectivity.
  • Analog [[14]: The 2-chloro derivative is used as a research tool for studying thiazolidinone interactions with biological targets.
Solubility and Bioavailability
  • The benzoic acid moiety in the target compound improves aqueous solubility compared to esters (e.g., ethyl benzoates in ).
  • Hydroxybenzoic acid in may enhance hydrogen bonding but reduce metabolic stability.

Discussion

The target compound’s 3-methoxybenzylidene group balances electronic and steric effects, making it a promising candidate for anticancer applications. Compared to chlorine-substituted analogs (e.g., ), the methoxy group may reduce toxicity while maintaining target affinity. However, the absence of a hydroxyl group (cf. ) could limit hydrogen-bonding interactions.

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step process involving:

Knoevenagel condensation : Reaction of 4-oxo-2-thioxothiazolidin-3-ylacetic acid with 3-methoxybenzaldehyde in acetic acid/sodium acetate under reflux (3–4 hours) .

Amide coupling : Subsequent reaction with 4-aminobenzoic acid derivatives using carbodiimide-based coupling agents.
Optimization strategies :

  • Solvent choice : Ethanol or methanol for improved solubility and yield .
  • Reaction time : Extended reflux (24 hours) for higher conversions in challenging condensations .
  • Catalysts : Piperidine or triethylamine to enhance aldehyde reactivity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the thioxothiazolidinone ring protons (δ 3.5–4.5 ppm for CH2 groups) and the benzylidene aromatic protons (δ 6.8–7.5 ppm) . Confirm E/Z isomerism via coupling constants (J = 12–16 Hz for trans-configuration) .
  • IR spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and amide N-H (3300 cm⁻¹) .
  • Elemental analysis : Discrepancies >0.3% in C/H/N values indicate impurities; repurification via methanol recrystallization is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental elemental analysis data for thiazolidinone derivatives?

  • Methodological Answer : Discrepancies (e.g., C: 60.13% calculated vs. 60.26% observed ) may arise from:
  • Incomplete purification : Use gradient recrystallization (e.g., methanol/water mixtures) to remove unreacted aldehydes or byproducts.
  • Hydrate formation : Perform thermogravimetric analysis (TGA) to detect water content .
  • Alternative methods : Validate via high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What strategies improve low synthetic yields (<50%) in thiazolidinone-acetic acid derivatives?

  • Methodological Answer : Low yields (e.g., 24% in some analogs ) are addressed via:
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30–60 minutes, minimizing decomposition .
  • Solvent optimization : Replace ethanol with DMF for better solubility of aromatic aldehydes .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate Knoevenagel condensation .

Q. How can researchers design assays to investigate the proposed anticancer mechanism of this compound?

  • Methodological Answer : Based on structural analogs (e.g., rhodanine derivatives ):
  • Microtubule disruption : Use tubulin polymerization assays (absorbance at 350 nm) and immunofluorescence to visualize mitotic arrest .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays and Annexin V staining .
  • Molecular docking : Target β-tubulin (PDB: 1SA0) or PPAR-γ to predict binding modes .

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